

# CRISPR-Cas9 mediated knockout of the Protoporphyrinogen oxidase gene

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## Compound of Interest

Compound Name: Protoporphyrinogen

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An Application Note and Protocol for CRISPR-Cas9 Mediated Knockout of the **Protoporphyrinogen** Oxidase Gene

## For Researchers, Scientists, and Drug Development Professionals

### Abstract

This document provides a comprehensive guide for the CRISPR-Cas9 mediated knockout of the **Protoporphyrinogen** oxidase (PPO) gene. **Protoporphyrinogen** oxidase is a critical enzyme in the heme and chlorophyll biosynthesis pathways, making it a significant target for agricultural applications and for studying certain genetic disorders like variegate porphyria.[\[1\]](#)[\[2\]](#) This application note details the principles of the knockout strategy, step-by-step experimental protocols from guide RNA design to validation of the knockout, and methods for data analysis.

### Introduction

**Protoporphyrinogen** oxidase (PPO), encoded by the PPOX gene in humans, is a flavoenzyme located on the inner mitochondrial membrane.[\[1\]](#) It catalyzes the seventh step in protoporphyrin IX biosynthesis: the oxidation of **protoporphyrinogen** IX to protoporphyrin IX.[\[1\]](#)[\[3\]](#) This pathway is fundamental for the production of heme in animals and chlorophyll in plants.[\[1\]](#)

Interest in PPO extends across various fields. In agriculture, inhibiting PPO is the mechanism of action for several herbicides.<sup>[1][4]</sup> Consequently, knocking out PPO genes in crops is a strategy to reduce enzymatic browning in fruits and vegetables, thereby improving their quality and shelf-life.<sup>[5][6][7]</sup> In medicine, mutations in the PPOX gene that reduce enzyme activity can lead to variegate porphyria, a metabolic disorder.<sup>[1]</sup> Therefore, creating PPO knockout models in cell lines and animals is invaluable for studying disease pathogenesis and developing potential therapies.

The CRISPR-Cas9 system offers a precise and efficient tool for generating gene knockouts by creating targeted double-strand breaks (DSBs) in the DNA.<sup>[8]</sup> The cell's natural repair mechanisms, particularly non-homologous end joining (NHEJ), often introduce small insertions or deletions (indels) at the break site.<sup>[9]</sup> If these indels cause a frameshift mutation within a coding exon, they can lead to a premature stop codon, resulting in a non-functional, truncated protein—effectively knocking out the gene.<sup>[8][9]</sup>

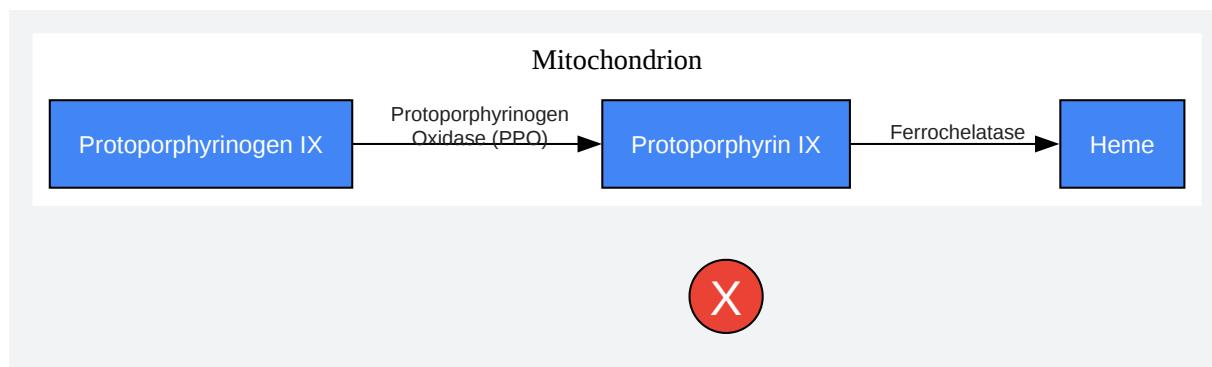
## Principle of the Method

The strategy involves designing a single guide RNA (sgRNA) that directs the Cas9 nuclease to a specific target sequence within an early exon of the PPO gene.<sup>[9][10]</sup> Upon cleavage by Cas9, the error-prone NHEJ pathway repairs the DNA, creating indel mutations that disrupt the open reading frame and lead to a loss-of-function allele. The process involves designing and cloning the gRNA, delivering the CRISPR-Cas9 machinery into the target cells, selecting and isolating edited clones, and validating the knockout at both the genomic and functional levels.

## Experimental Workflow and Signaling Pathway

### Heme Biosynthesis Pathway and PPO's Role

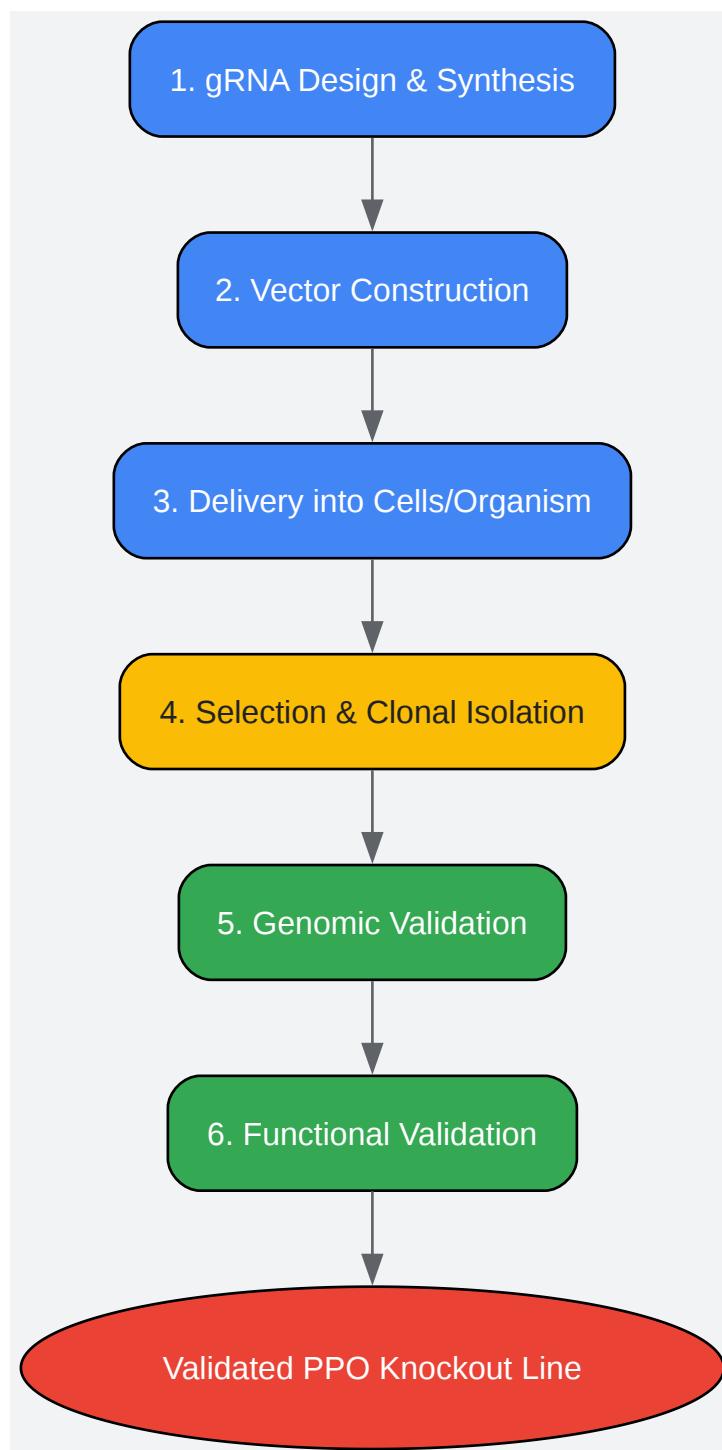
The following diagram illustrates the position of **Protoporphyrinogen** Oxidase in the heme synthesis pathway and the effect of its knockout.

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Caption: Role of PPO in the Heme Biosynthesis Pathway.

## CRISPR-Cas9 PPO Knockout Workflow

The diagram below outlines the complete experimental workflow for generating a PPO knockout cell line or organism.



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Caption: General workflow for PPO gene knockout using CRISPR-Cas9.

## Detailed Experimental Protocols

## Protocol 1: Guide RNA (gRNA) Design and Synthesis

- Obtain Target Gene Sequence: Retrieve the full coding sequence (CDS) of the target PPO gene from a database like NCBI.
- Select Target Exon: To maximize the chances of creating a non-functional protein, choose a target site within an early, constitutively expressed exon (e.g., exon 1 or 2).[9][10][11] Avoid targeting the N- and C-termini to prevent the use of alternative start codons or the creation of a partially functional truncated protein.[12]
- Identify PAM Sites: Scan the selected exon for Protospacer Adjacent Motifs (PAMs). For *Streptococcus pyogenes* Cas9 (SpCas9), the most common Cas9, the PAM sequence is 5'-NGG-3'.[13]
- Design gRNA Sequence: The gRNA target sequence is the 20 nucleotides immediately preceding the PAM sequence.
- In Silico Analysis: Use online gRNA design tools (e.g., CHOPCHOP, Synthego's Design Tool) to score potential gRNAs based on predicted on-target efficiency and potential off-target effects.[14] Select a gRNA with a high on-target score and minimal predicted off-target binding sites.
- Synthesize gRNA: The gRNA can be synthesized as a single-stranded DNA oligonucleotide for cloning or ordered as a synthetic RNA molecule for direct delivery.

## Protocol 2: Vector Construction (for plasmid-based delivery)

This protocol assumes the use of a vector that expresses both Cas9 and the gRNA, such as pX458 (pSpCas9(BB)-2A-GFP).[15]

- Order Oligonucleotides: Order two complementary DNA oligos encoding the 20-bp target sequence. Add appropriate overhangs for cloning into the selected vector (e.g., BbsI overhangs for the pX458 vector).
- Anneal Oligos:

- Resuspend oligos to 100 µM in annealing buffer (10 mM Tris, pH 8.0; 50 mM NaCl; 1 mM EDTA).
- Mix 1 µL of each oligo with 1 µL of T4 Ligation Buffer and 7 µL of nuclease-free water.
- Anneal in a thermocycler: 95°C for 5 minutes, then ramp down to 25°C at a rate of 5°C/minute.
- Digest Vector: Digest 1 µg of the Cas9-gRNA expression vector with the appropriate restriction enzyme (e.g., BbsI) for 30 minutes at 37°C. Dephosphorylate the vector with an alkaline phosphatase to prevent re-ligation.
- Ligation:
  - Dilute the annealed oligo duplex 1:200.
  - Set up a ligation reaction with the digested vector, the diluted oligo duplex, and T4 DNA Ligase.
  - Incubate at room temperature for 1 hour.
- Transformation: Transform the ligation product into competent E. coli. Plate on appropriate antibiotic selection plates (e.g., ampicillin).
- Verification: Pick colonies, perform a miniprep to isolate plasmid DNA, and verify the correct insertion of the gRNA sequence via Sanger sequencing.

## Protocol 3: Delivery of CRISPR-Cas9 Components

Multiple methods exist for delivery, including plasmid transfection, direct delivery of Cas9/gRNA ribonucleoproteins (RNPs), and viral transduction.[\[16\]](#)[\[17\]](#) A standard protocol for plasmid transfection into mammalian cells is provided below.

- Cell Culture: Plate 200,000-500,000 cells per well in a 6-well plate 24 hours before transfection. Ensure cells are healthy and 70-90% confluent at the time of transfection.
- Transfection:

- For each well, dilute 2.5 µg of the validated Cas9-gRNA plasmid into a transfection medium (e.g., Opti-MEM).
- In a separate tube, add a lipid-based transfection reagent (e.g., Lipofectamine) to the transfection medium according to the manufacturer's instructions.
- Combine the DNA and transfection reagent mixtures, incubate for 15-20 minutes at room temperature, and then add the complex dropwise to the cells.
- Incubation: Incubate the cells for 48-72 hours to allow for expression of Cas9 and the gRNA, and for gene editing to occur.

## Protocol 4: Validation of Gene Knockout

Validation is crucial and should be performed at both the genomic and protein/phenotypic levels.[\[18\]](#)[\[19\]](#)

- Genomic DNA Extraction: After 48-72 hours, harvest a portion of the transfected cells and extract genomic DNA.
- PCR Amplification: Design PCR primers that flank the gRNA target site, amplifying a 300-500 bp region. Run PCR on the extracted genomic DNA.
- Mutation Detection Analysis (e.g., T7 Endonuclease I Assay):
  - Denature and re-anneal the PCR product to form heteroduplexes between wild-type and mutated DNA strands.
  - Treat the re-annealed product with T7 Endonuclease I, which cleaves at mismatched DNA.
  - Analyze the products on an agarose gel. The presence of cleaved fragments indicates that editing has occurred.
- Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing to confirm the presence of indel mutations. For a mixed population of cells, overlapping peaks will appear downstream of the cut site.

- Western Blotting (Protein Level Validation):
  - Lyse knockout and wild-type control cells to extract total protein.
  - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  - Probe the membrane with a primary antibody specific to the PPO protein.
  - The absence of the corresponding protein band in the knockout cell lysate confirms a successful knockout at the protein level.[18][20]
- Phenotypic Assay (Functional Validation):
  - Assess for the expected functional consequence of the knockout. For PPO knockout in plants, this could be a reduction in browning after cutting.[5][21] For cell models of variegate porphyria, this might involve measuring the accumulation of **protoporphyrinogen IX**.

## Data Presentation: Quantitative Analysis of PPO Knockout

CRISPR-Cas9 has been successfully used to reduce PPO activity in various wheat cultivars. The tables below summarize the quantitative results from a study where a single sgRNA was used to target conserved regions in PPO1 and PPO2 genes.[21][22]

Table 1: PPO Activity in Edited 'Fielder' Spring Wheat Lines

T1 Line ID	PPO Activity Reduction vs. Wild-Type (%)
81.5a	45.1%
81.12a	80.7%
T2 Generation (Max)	86.7%

Data adapted from Wold-McGimsey et al., 2023.[21][22]

Table 2: PPO Activity in Edited Winter Wheat Lines

Cultivar	T1 Line ID	PPO Activity Reduction vs. Wild-Type (%)
Guardian	19.2a	91.6%
Steamboat	23.2b	80.2%

Data adapted from Wold-McGimsey et al., 2023.[21][22] These results demonstrate the high efficiency of CRISPR-Cas9 in achieving significant, heritable reductions in PPO enzyme activity.[7]

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